molecular formula C18H18BrNO4 B3700498 methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate

methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate

Cat. No.: B3700498
M. Wt: 392.2 g/mol
InChI Key: QFTZHMUMWSXLEZ-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a brominated phenoxy group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method starts with the bromination of 4,6-dimethylphenol to obtain 2-bromo-4,6-dimethylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-bromo-4,6-dimethylphenoxyacetyl chloride. The final step involves the reaction of this intermediate with methyl 4-aminobenzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoic acid.

    Reduction: Corresponding amine derivatives.

Scientific Research Applications

Methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the acetamido group may play a role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2,6-dimethylbenzoate
  • Methyl 4-bromo-3,5-dimethylbenzoate
  • Methyl 4-bromo-2,3-dimethylbenzoate

Uniqueness

Methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate is unique due to the presence of both a brominated phenoxy group and an acetamido group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

methyl 4-[[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-11-8-12(2)17(15(19)9-11)24-10-16(21)20-14-6-4-13(5-7-14)18(22)23-3/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTZHMUMWSXLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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